![molecular formula C21H10N4O B14339158 2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile CAS No. 108562-20-5](/img/structure/B14339158.png)
2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by its unique structure, which includes two dicyanomethylene groups attached to the 9 and 10 positions of the anthracene core, and a methanol group at the 2 position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol typically involves the following steps:
Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.
Functionalization: The anthracene core is functionalized at the 9 and 10 positions with dicyanomethylene groups
Methanol Group Addition: The final step involves the introduction of a methanol group at the 2 position of the anthracene core. This can be done through a nucleophilic substitution reaction using methanol as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dicyanomethylene groups to amine or alkyl groups.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine or alkyl derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol involves its interaction with molecular targets through its functional groups. The dicyanomethylene groups can participate in electron transfer reactions, while the methanol group can form hydrogen bonds with other molecules. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and used in lightsticks and OLEDs.
9,10-Dihydro-9,10-bis(dicyanomethylene)anthracene: Similar structure but lacks the methanol group.
Uniqueness
9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol is unique due to the presence of both dicyanomethylene and methanol groups, which impart distinct chemical reactivity and physical properties. This combination of functional groups makes it versatile for various applications in scientific research and industry.
特性
CAS番号 |
108562-20-5 |
|---|---|
分子式 |
C21H10N4O |
分子量 |
334.3 g/mol |
IUPAC名 |
2-[10-(dicyanomethylidene)-3-(hydroxymethyl)anthracen-9-ylidene]propanedinitrile |
InChI |
InChI=1S/C21H10N4O/c22-8-14(9-23)20-16-3-1-2-4-17(16)21(15(10-24)11-25)19-7-13(12-26)5-6-18(19)20/h1-7,26H,12H2 |
InChIキー |
QRXOGNUTCXKCFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=C(C2=C(C#N)C#N)C=C(C=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


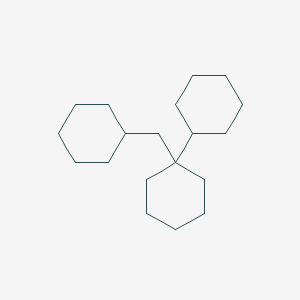
![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
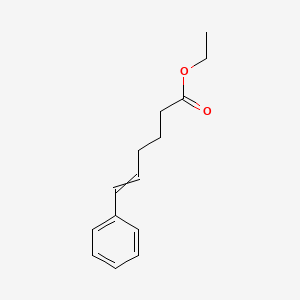
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)
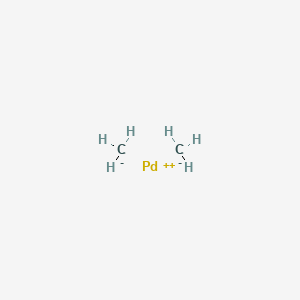
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
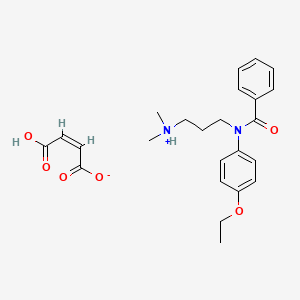
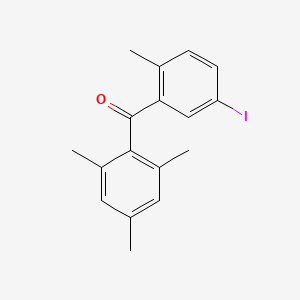
![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide](/img/structure/B14339127.png)
![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)
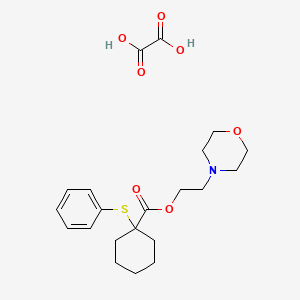

![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)
